Nostocarboline

Description

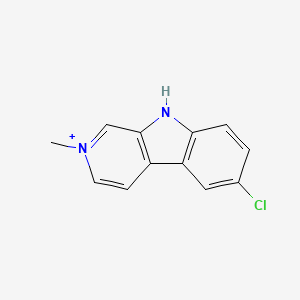

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN2+ |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |

InChI Key |

RGQUDRQSJYJYAQ-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Synonyms |

nostocarboline |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Nostocarboline

Proposed Biosynthesis of Nostocarboline: Tryptophan-Derived Pathway

The biosynthetic blueprint for this compound is believed to originate from the amino acid L-tryptophan, following a pathway analogous to that of other β-carboline alkaloids. nih.gov The proposed sequence involves a series of enzymatic transformations, including halogenation, decarboxylation, cyclization, oxidation, and N-methylation, to yield the final complex structure. nih.gov

The initial and pivotal step in the proposed biosynthesis of this compound is the chlorination of tryptophan. nih.gov This is followed by the decarboxylation of what is presumed to be 5-chloro-L-tryptophan, which results in the formation of 5-chlorotryptamine. nih.gov This intermediate then undergoes a Pictet-Spengler-type reaction with glyoxylic acid, leading to the formation of a tetrahydro-β-carboline derivative. nih.govchembites.org Subsequent decarboxylation and oxidation of this intermediate generate 6-chloro-β-carboline. chembites.org The final step in this intricate pathway is the N-methylation of 6-chloro-β-carboline, which yields the final product, this compound. chembites.orgnih.gov

Enzymatic Mechanisms Implicated in Carboline Formation

The construction of the this compound molecule is orchestrated by a series of specialized enzymes. While the complete enzymatic cascade has not been fully elucidated in Nostoc, the producing organism, functional roles have been inferred from the proposed biosynthetic pathway and studies on analogous systems.

A key enzyme in this process is a tryptophan halogenase . This enzyme is responsible for the initial chlorination of the tryptophan precursor. nih.gov Halogenases, particularly flavin-dependent halogenases, are known to catalyze the incorporation of halogen atoms into aromatic rings in the biosynthesis of various natural products. chembites.org

Following halogenation and decarboxylation, the cyclization of the tryptamine (B22526) derivative with an aldehyde or keto acid is a critical step in forming the characteristic β-carboline ring system. This reaction is a Pictet-Spengler reaction. nih.gov

The terminal step of the pathway is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase . chembites.org This enzyme facilitates the transfer of a methyl group from SAM to the nitrogen atom of the pyridine (B92270) ring in the β-carboline structure, completing the formation of this compound. chembites.orgnih.gov The activity of such methyltransferases is a common final modification in the biosynthesis of many natural products. nih.gov

Halogenation Mechanism and Source of Chlorine in this compound Biosynthesis

The halogenation step is a distinctive feature of this compound's biosynthesis. It is postulated to be catalyzed by a tryptophan halogenase, likely a flavin-dependent halogenase (FDH). nih.gov These enzymes are known to facilitate the electrophilic halogenation of electron-rich aromatic compounds like the indole (B1671886) ring of tryptophan. chembites.org The diversity of halogenases in cyanobacteria suggests a sophisticated enzymatic toolkit for the production of halogenated secondary metabolites. nih.govbiorxiv.org

A perplexing aspect of this compound biosynthesis is the source of the chlorine atom, given that the producing organism, Nostoc 78-12A, was isolated from a freshwater environment where chloride ions are typically scarce. core.ac.ukchimia.ch The mechanism by which the cyanobacterium acquires and utilizes chloride for the biosynthesis of this compound remains an open area of investigation. core.ac.uk

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis has emerged as a powerful technique to probe the flexibility of the this compound biosynthetic machinery and to generate novel analogs of the natural product. chembites.orgnih.gov This approach involves feeding structural analogs of the natural precursors to the producing organism, which then incorporates them into the biosynthetic pathway to create modified end products. chembites.orgnih.gov

Utilization of Substituted Tryptophan Derivatives

Feeding experiments with the cyanobacterium Nostoc 78-12A using various substituted tryptophan derivatives have successfully demonstrated the promiscuity of the biosynthetic enzymes. nih.gov The organism has been shown to process these unnatural precursors to produce a range of new this compound derivatives. nih.govchembites.org

Notably, when Nostoc 78-12A was cultured in the presence of 5-bromo-tryptophan, it successfully produced 6-bromo-nostocarboline. nih.gov Furthermore, feeding with fluorinated tryptophan derivatives also resulted in the formation of the corresponding fluorinated this compound analogs. nih.gov These experiments provide strong evidence for the proposed tryptophan-derived pathway and highlight the adaptability of the enzymes involved, particularly the halogenase and subsequent enzymes in the cascade. nih.gov The ability of the enzymatic machinery to tolerate substitutions at different positions on the indole ring underscores its potential for generating a diverse library of halogenated β-carbolines. nih.gov

Feeding with 6-Bromo-norharmane (Eudistomin N)

To further investigate the latter stages of the biosynthetic pathway, feeding experiments were conducted with 6-bromo-norharmane, a compound that is structurally similar to the proposed intermediate 6-chloro-β-carboline. nih.gov The cyanobacterium Nostoc 78-12A was able to take up 6-bromo-norharmane and convert it into 6-bromo-nostocarboline. nih.gov

This result strongly supports the hypothesis that the final step in this compound biosynthesis is the N-methylation of a halogenated norharmane intermediate. nih.gov It also demonstrates that the SAM-dependent methyltransferase responsible for this final step can recognize and act upon a substrate with a different halogen substituent (bromine instead of chlorine), further confirming the enzyme's flexibility. nih.gov

Genetic and Metabolic Engineering for Enhanced Production and Diversification

The successful application of precursor-directed biosynthesis has validated the inherent flexibility of the enzymes in the this compound pathway, making them attractive targets for genetic and metabolic engineering. nih.govchembites.orgnih.gov Such strategies could potentially lead to enhanced production of this compound and the creation of a wider array of novel derivatives with potentially improved or new biological activities. nih.govchembites.org

While specific instances of genetic or metabolic engineering to increase the yield of this compound have not been extensively reported in the literature, the foundational knowledge gained from precursor studies provides a solid basis for future work in this area. nih.govchembites.org The identification and characterization of the genes encoding the biosynthetic enzymes, such as the tryptophan halogenase and the SAM-dependent methyltransferase, would be a critical first step. nih.gov

Subsequent strategies could involve overexpressing these genes in the native Nostoc producer or a heterologous host to increase the metabolic flux towards this compound. nih.gov Furthermore, protein engineering of the halogenase and methyltransferase could be employed to alter their substrate specificity, potentially enabling the incorporation of a broader range of precursors and the generation of a more diverse set of this compound analogs. nih.gov The amenability of cyanobacteria to genetic modification, coupled with advancements in synthetic biology, presents a promising frontier for the sustainable production and diversification of this potent alkaloid. nih.govmdpi.com

Investigation of Biosynthetic Gene Clusters

While the complete biosynthetic gene cluster (BGC) for this compound has not yet been fully sequenced and characterized, a biosynthetic pathway has been postulated based on well-established routes for similar β-carboline alkaloids. core.ac.uk The identification of BGCs in cyanobacteria, often accomplished using genomic analysis tools like antiSMASH, typically reveals a co-linear arrangement of genes that code for the enzymes responsible for synthesizing a specific secondary metabolite. uic.edumdpi.comjmicrobiol.or.kr

The proposed pathway for this compound begins with the amino acid L-tryptophan and is thought to proceed through several key enzymatic steps:

Halogenation: The initial step is believed to be the chlorination of the tryptophan indole ring at the C-5 position, yielding 5-Cl-tryptophan. This reaction would be catalyzed by a tryptophan halogenase, an enzyme type found in the biosynthetic pathways of other halogenated indole alkaloids like rebeccamycin (B1679247) and pyrroindomycin. core.ac.uk

Decarboxylation: The resulting 5-Cl-tryptophan is then likely decarboxylated to produce 5-Cl-tryptamine. core.ac.uk

Pictet-Spengler Reaction: This tryptamine derivative is proposed to undergo a Pictet-Spengler type reaction with glyoxylic acid. This reaction cyclizes the molecule to form the core tetrahydro-β-carboline scaffold. core.ac.uk

Oxidation and N-methylation: The final steps are believed to involve the oxidation of the tetrahydro-β-carboline intermediate to form a norharmane structure, followed by methylation at the N-2 position to yield the final quaternary alkaloid, this compound. epfl.chcore.ac.uk

This hypothetical pathway is strongly supported by the chemical logic of alkaloid biosynthesis and by the results of precursor feeding experiments, which validate the feasibility of these intermediates and the flexibility of the involved enzymes. core.ac.uk

Enzyme Promiscuity and Substrate Flexibility

The flexibility of the enzymatic machinery in the this compound biosynthetic pathway has been effectively demonstrated through precursor-directed biosynthesis studies in Nostoc 78-12A. core.ac.ukresearchgate.net These experiments, which involve feeding the cyanobacterium with unnatural precursors, have substantiated the postulated biosynthetic route and confirmed the promiscuity of the enzymes for various substrates. core.ac.uk

In these studies, Nostoc 78-12A cultures were supplied with differently substituted tryptophan derivatives and a putative biosynthetic intermediate. The organism successfully processed these precursors to generate novel this compound analogs. For instance, when fed with 5-bromo-tryptophan, the cyanobacterium produced 6-bromo-nostocarboline. core.ac.uk Similarly, feeding with fluorinated tryptophan derivatives resulted in the corresponding fluorinated this compound products. core.ac.uk This demonstrates that the enzymes responsible for the steps after the initial halogenation can accommodate substrates with different halogens (bromine, fluorine) and substitutions at various positions on the indole ring. core.ac.uk

Further evidence of enzyme flexibility was shown when 6-Br-norharmane, a molecule similar to a presumed intermediate, was fed to the culture. The organism's ability to methylate this compound to produce 6-Br-nostocarboline confirms that the terminal N-methyltransferase enzyme tolerates a modified substrate. core.ac.uk However, the flexibility of the putative halogenase appears to be more constrained, as feeding with 7-substituted tryptophan derivatives did not result in halogenated products, suggesting these precursors enter the pathway after the halogenation step. core.ac.uk

The successful production of these novel derivatives validates the inherent flexibility of the this compound biosynthetic enzymes, highlighting their potential for metabolic engineering applications. core.ac.ukresearchgate.net

Table 1: Precursor-Directed Biosynthesis of this compound Derivatives in Nostoc 78-12A

| Precursor Fed to Culture | Resulting Product | Reference |

|---|---|---|

| 5-Bromo-Tryptophan (5-Br-Trp) | 6-Bromo-Nostocarboline | core.ac.uk |

| 5-Fluoro-Tryptophan (5-F-Trp) | 6-Fluoro-Nostocarboline | core.ac.uk |

| 6-Fluoro-Tryptophan (6-F-Trp) | 7-Fluoro-Nostocarboline | core.ac.uk |

| 7-Methyl-Tryptophan (7-Me-Trp) | 8-Methyl-Nostocarboline | core.ac.uk |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. thermofisher.comenovatia.commsu.edu For nostocarboline, high-resolution mass spectrometry (HRMS) would have been used to determine its exact mass, allowing for the calculation of its molecular formula with high confidence. enovatia.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. enovatia.comuni-saarland.demiamioh.edu In MS/MS, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. thermofisher.comenovatia.com The way a molecule breaks apart is characteristic of its structure. msu.eduuni-saarland.de For this compound, key fragmentations would involve cleavages within the β-carboline ring system, providing evidence for the connectivity of the different rings and the location of substituents. The loss of specific neutral fragments can be inferred from the mass difference between the parent ion and the fragment ions. uni-saarland.de High-resolution MS/MS (HRAM MS/MS) can provide even greater detail by determining the elemental composition of the fragment ions, further solidifying the structural assignment. thermofisher.comenovatia.com

| Technique | Information Provided | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion. | Confirms the elemental composition (molecular formula) of this compound. enovatia.com |

| Tandem Mass Spectrometry (MS/MS) | Reveals characteristic fragmentation patterns of the molecule. | Provides structural confirmation by analyzing the breakdown products of the this compound ion. enovatia.comuni-saarland.de |

| High-Resolution Accurate Mass MS/MS (HRAM MS/MS) | Determines the elemental composition of fragment ions. | Offers detailed structural information by identifying the specific atoms in each fragment, enhancing confidence in the proposed structure. thermofisher.commdpi.com |

Computational Chemistry for Structural Assignment and Conformation Analysis

Computational chemistry serves as a powerful complementary tool in structural elucidation, allowing for the prediction of molecular properties and the analysis of conformational preferences. sathyabama.ac.inuwo.ca Methods like Density Functional Theory (DFT) are widely used to calculate various molecular parameters. researchgate.netrsc.orgchemrxiv.orgmdpi.com

For this compound, computational approaches can be used to:

Predict NMR chemical shifts: Calculated NMR spectra can be compared with experimental data to aid in the assignment of complex spectra and to distinguish between possible isomers.

Analyze conformational preferences: By calculating the potential energy surface, different stable conformations (conformers) of the molecule can be identified. mdpi.com This is particularly important for flexible molecules, as the observed biological activity may be due to a specific conformer. DFT calculations can reveal the most stable three-dimensional arrangement of the atoms in this compound. rsc.orgchemrxiv.org

Simulate vibrational spectra: Calculated infrared (IR) and Raman spectra can be compared with experimental spectra to further confirm the proposed structure.

In silico studies, which utilize computational methods, can also provide insights into the interactions of this compound with biological targets. openbioinformaticsjournal.com For example, molecular docking simulations can predict how this compound binds to enzymes like acetylcholinesterase and butyrylcholinesterase, helping to explain its inhibitory activity. openbioinformaticsjournal.comtandfonline.com

| Computational Method | Application | Significance for this compound |

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts, vibrational frequencies, and relative energies of conformers. rsc.orgchemrxiv.orgmdpi.com | Aids in the interpretation of experimental spectroscopic data and provides insight into the most stable 3D structure of this compound. |

| Molecular Docking | Simulation of the binding of a small molecule to a biological macromolecule. openbioinformaticsjournal.com | Helps to elucidate the mechanism of action by predicting the binding mode of this compound to its target enzymes. |

| Conformational Analysis | Identification of stable low-energy conformations of a molecule. mdpi.comtuwien.at | Determines the preferred three-dimensional shape of this compound, which is crucial for its biological activity. |

Crystallographic Studies (where applicable, for definitive structural proof)

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its atomic arrangement in the solid state. anton-paar.comnovalix.comwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.comwikipedia.org This pattern is directly related to the arrangement of atoms within the crystal lattice.

Total Synthesis and Synthetic Analogues of Nostocarboline

Synthetic Routes to Nostocarboline

The definitive structure of this compound was confirmed through its total synthesis. acs.orgnih.govacs.orgepfl.ch This process provides a reliable method for obtaining the compound for further biological evaluation, independent of its natural source.

The total synthesis of this compound commences with the readily available β-carboline alkaloid, norharmane (9H-pyrido[3,4-b]indole). researchgate.netacs.orgnih.govebi.ac.ukacs.org Norharmane serves as the foundational scaffold upon which the necessary functional groups are installed to build the target molecule. acs.org The key intermediate in this synthetic sequence is 6-chloro-norharmane. acs.orgacs.org This intermediate is generated through the selective chlorination of the norharmane core. acs.org

A postulated biosynthetic pathway suggests that this compound may be formed in nature from tryptophan. The proposed route involves a Pictet-Spengler type reaction of a tryptamine (B22526) derivative, followed by decarboxylation, oxidation to form a 6-chloro-β-carboline intermediate, and a final N-methylation step. core.ac.uk

Table 1: Key Reactants and Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis | Reference |

| Norharmane | Starting Material | researchgate.net, ebi.ac.uk, acs.org, nih.gov, acs.org |

| 6-Chloro-norharmane | Key Intermediate | acs.org, acs.org |

| Methyl Iodide | Methylating Agent | xmu.edu.cn |

The synthetic route to this compound involves two critical transformations of the norharmane starting material. acs.orgnih.govebi.ac.ukacs.orgsonar.ch

Chlorination: The first key step is the regioselective chlorination of the norharmane skeleton at the C-6 position. researchgate.netacs.orgacs.org This is accomplished using a chlorinating agent such as sodium hypochlorite (B82951) (NaOCl) to yield 6-chloro-norharmane. acs.orgxmu.edu.cn This step is crucial for introducing the halogen substituent characteristic of the natural product. ebi.ac.uk

N-Methylation: The second critical step is the quaternization of the pyridine (B92270) nitrogen (N-2) of the 6-chloro-norharmane intermediate. researchgate.netacs.orgacs.org This is typically achieved through N-methylation, for example, by using methyl iodide (MeI). xmu.edu.cn This reaction installs the methyl group at the N-2 position and creates the permanent positive charge of the carbolinium ion, completing the synthesis of this compound. researchgate.netacs.orgebi.ac.uk The final structure is thus established as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium. ebi.ac.uk

Starting Materials and Key Intermediates (e.g., Norharmane)

Synthesis of this compound Derivatives and Analogues

To investigate and enhance the biological activity of this compound, researchers have synthesized a variety of derivatives and analogues by modifying its core structure. researchgate.netepfl.ch These efforts include substitutions at various positions and the creation of dimeric structures. epfl.ch

Synthetic efforts have focused on modifying several key positions of the this compound scaffold. epfl.ch One approach involves replacing the 2-methyl group with other alkyl, aryl, and functionalized residues. researchgate.netepfl.ch For instance, nine different this compound derivatives were created with such substitutions at the N-2 position. epfl.ch

Another strategy, known as precursor-directed biosynthesis, has been employed to generate novel derivatives. core.ac.ukresearchgate.net By feeding the Nostoc 78-12A cyanobacterium with differently substituted tryptophan precursors or other β-carbolines like 6-bromo-norharmane (eudistomin N), new this compound analogues incorporating bromine, fluorine, or different methyl substituents have been produced. core.ac.ukresearchgate.net Additionally, functional hybrids have been synthesized, such as the this compound-ciprofloxacin conjugate, which links the phytotoxic this compound moiety to the antibacterial agent ciprofloxacin (B1669076) via an aryl linker. chimia.chd-nb.info

Dimerization of the this compound structure has proven to be a fruitful strategy for generating compounds with enhanced biological potency. researchgate.netcore.ac.uk A series of bis-β-carbolinium homodimers have been synthesized by linking two 6-chloro-norharmane units through the N-2 positions. researchgate.netepfl.ch This is typically achieved using symmetrical dihalogen linkers of varying lengths, such as linear hydrocarbon chains with ten (C10) or twelve (C12) carbons. researchgate.netcore.ac.uk The synthesis of ten such symmetrical bis-cationic dimers has been reported. epfl.ch These dimeric structures are structurally analogous to bisbiguanide antiseptics, featuring two cationic charges separated by a hydrophobic spacer. core.ac.uk

Structural Modifications at Specific Positions (e.g., 2-methyl group, aryl linker)

Exploration of Structure-Activity Relationships (SAR) through Synthetic Variation

The synthesis of this compound derivatives and dimers has been instrumental in exploring structure-activity relationships (SAR). epfl.ch By systematically altering the structure and evaluating the biological effects, researchers have gained insights into the chemical features responsible for its activity.

The evaluation of various derivatives has shown that both monomeric and dimeric forms possess significant biological activities, although their potency and selectivity can differ. This compound and its derivatives have demonstrated potent and selective inhibition of the malaria parasite Plasmodium falciparum. epfl.ch

For the bis-β-carbolinium homodimers, the length of the hydrophobic linker connecting the two carbolinium units is a critical determinant of antimicrobial potency. core.ac.uk Dimers with linear C10 and C12 linkers (NCD9 and NCD10, respectively) exhibited strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), whereas dimers with shorter linkers (C8 or less) were less active. core.ac.uk Furthermore, modifying the linkage in this compound dimers, such as rearranging the connection to a meta-substituted aryl linker, has led to compounds with submicromolar activity against Leishmania donovani. researchgate.netresearchgate.net

The creation of hybrid molecules has also expanded the activity spectrum. The this compound-ciprofloxacin hybrid, for example, retains the phytotoxic properties of this compound while also displaying the antibacterial activity of ciprofloxacin. chimia.chd-nb.infobeilstein-journals.org This demonstrates that synthetic variation can be used to combine different functional properties into a single molecule.

Impact of Substitutions on Biological Activity

The biological activity of the this compound scaffold can be significantly modulated through chemical substitutions at various positions. Research into synthetic analogues has revealed that modifications, particularly at the pyridinium (B92312) nitrogen (N-2) and the C-6 position of the β-carboline core, play a crucial role in determining the potency and spectrum of activity.

Quaternization of the nitrogen atom is essential for the biological activity of this compound derivatives. chimia.ch Analogues lacking N-substituents have been found to be inactive at concentrations up to 100 µM. chimia.ch However, the nature of the substituent on the N-2 atom greatly influences the compound's efficacy. For instance, replacing the natural methyl group with larger aromatic groups, such as a benzyl (B1604629) group, has been shown to increase algicidal activity, resulting in minimum inhibitory concentration (MIC) values as low as 100 nM. chimia.ch The substitution of the 2-methyl group with other alkyl, aryl, and functionalized residues has also yielded derivatives with potent and selective in vitro inhibition against Plasmodium falciparum, the parasite responsible for malaria, while exhibiting weak cytotoxicity. nih.gov Specifically, the replacement of the 2-N methyl group with a benzyl or an allyl group led to an increase in activity. uzh.ch In contrast, some studies have found that N-alkyl derivatives showed only weak effects on P. falciparum K1. nih.gov

The degree of chlorination on the β-carboline ring appears to have a lesser impact on biological activity compared to N-substitution. uzh.ch Variations in the chlorination pattern are generally tolerated without a significant loss of activity. chimia.ch

Another strategy to modify bioactivity is the creation of hybrid molecules. A notable example is a hybrid of this compound and ciprofloxacin, a well-known antibiotic. chimia.chresearchgate.net This particular hybrid molecule demonstrated an unusually broad spectrum of activity, inhibiting not only photosynthetic prokaryotic and eukaryotic organisms but also non-photosynthetic prokaryotes. chimia.chbeilstein-journals.org Eukaryotic, non-photosynthetic cells, however, were not affected by this hybrid compound. chimia.ch

Table 1: Impact of Substitutions on this compound Activity

| Position of Substitution | Type of Substitution | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| N-2 | Lack of substituent (non-quaternized) | Inactive (below 100 µM) | chimia.ch |

| N-2 | Methyl group (natural) | Potent butyrylcholinesterase inhibitor. researchgate.netnih.govacs.org Antiplasmodial activity. researchgate.net | researchgate.netnih.govacs.org |

| N-2 | Benzyl or Allyl group | Increased algicidal activity | chimia.chuzh.ch |

| N-2 | Various alkyl, aryl, functionalized groups | Potent and selective inhibition of P. falciparum | nih.gov |

| C-6 | Variation in chlorination pattern | Tolerated without significant loss of activity | chimia.chuzh.ch |

| Hybrid Molecule | Ciprofloxacin linked to this compound | Broad-spectrum activity against photosynthetic and non-photosynthetic prokaryotes | chimia.chresearchgate.net |

Influence of Linker Length and Structure in Dimers on Bioactivity

Dimerization of the this compound scaffold has proven to be a highly effective strategy for enhancing biological activity, particularly antimicrobial and antiplasmodial properties. core.ac.ukmdpi.com The structure and, most notably, the length of the linker connecting the two monomeric units are critical determinants of the resulting dimer's potency and selectivity. core.ac.uk

Studies on a series of ten this compound dimers (NCDs) connected by linkers of varying lengths revealed a clear correlation between linker size and antibacterial strength. core.ac.uk Dimers with shorter linkers (equal to or less than eight carbon units, NCD1–NCD8) exhibited relatively weak activity. core.ac.uk In stark contrast, dimers featuring longer, linear hydrophobic linkers, specifically a ten-carbon (C10) linker (NCD9) and a twelve-carbon (C12) linker (NCD10), showed potent antimicrobial activity. core.ac.ukebi.ac.uk These compounds were particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to the antiseptic chlorhexidine (B1668724). core.ac.ukebi.ac.uk Interestingly, only the dimer with the longest linker, NCD10, displayed significant activity against yeast strains like Saccharomyces cerevisiae and Candida albicans. core.ac.ukmdpi.com

In the context of antiprotozoal activity, this compound dimers have demonstrated nanomolar activity against P. falciparum and submicromolar inhibition of Leishmania donovani and Trypanosoma brucei. nih.gov However, this high potency is often accompanied by pronounced cytotoxicity against mammalian cells. nih.gov The length of the linker also influences the antiplasmodial activity and selectivity. Dimers with linkers of five and six atoms were identified as optimal for achieving high selectivity for the parasite. scispace.com While cytotoxicity tended to increase with linker length, the most active compound against P. falciparum K1, with an IC50 value of 14 nM, contained a C10 linker. scispace.com The structure of the linker itself is also a key factor; rearranging a dimer to incorporate a meta-substituted aryl linker resulted in a compound with submicromolar activity against L. donovani. researchgate.net

Table 2: Influence of Linker Length in this compound Dimers (NCDs) on Antibacterial Activity

| Compound | Linker Length/Structure | Key Biological Activity Finding | Reference(s) |

|---|---|---|---|

| NCD1-NCD8 | ≤ 8 Carbon units | Relatively weak antibacterial activity. | core.ac.uk |

| NCD9 | C10 linear linker | Potent activity against Gram-positive bacteria (including MRSA). Low cytotoxicity. | core.ac.ukebi.ac.uk |

| NCD10 | C12 linear linker | Potent activity against Gram-positive bacteria and yeast strains. | core.ac.ukmdpi.comebi.ac.uk |

| Dimer with C5/C6 linker | 5 or 6 atoms | Considered optimal for antiplasmodial selectivity. | scispace.com |

| Dimer with C10 linker | 10 Carbon units | Most potent antiplasmodial activity (IC50 = 14 nM), but with increased cytotoxicity. | scispace.com |

| Dimer with aryl linker | meta-substituted aryl | Submicromolar activity against L. donovani. | researchgate.net |

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Studies

Nostocarboline has been identified as an inhibitor of several key enzymes, including cholinesterases and proteases. These inhibitory activities are central to its observed biological effects.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound demonstrates potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of cholinergic neurotransmission. researchgate.nettandfonline.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.com

Kinetic studies have revealed that this compound's inhibition of AChE involves a non-competitive component. researchgate.netgeomar.derero.ch This mode of inhibition suggests that this compound does not bind to the active site of the enzyme where the substrate acetylcholine (B1216132) binds, but rather to an allosteric site. This binding event alters the enzyme's conformation, leading to a reduction in its catalytic efficiency.

The inhibitory potency of this compound against cholinesterases has been compared to established inhibitors. It exhibits significant activity, with reported half-maximal inhibitory concentration (IC50) values of 5.3 µM for AChE and between 13.2 µM and 19.4 µM for BChE. chimia.chresearchgate.net Notably, its potency against BChE is comparable to that of galanthamine, a drug approved for the treatment of Alzheimer's disease. researchgate.netnih.gov

| Enzyme | IC50 (µM) | Reference Inhibitor |

| Acetylcholinesterase (AChE) | 5.3 researchgate.net | Galanthamine |

| Butyrylcholinesterase (BChE) | 13.2 - 19.4 chimia.chresearchgate.net | Galanthamine researchgate.netnih.gov |

Kinetic Analysis of Inhibition (e.g., non-competitive inhibition)

Trypsin Inhibition

In addition to its effects on cholinesterases, this compound is a potent inhibitor of trypsin, a well-characterized serine protease. researchgate.netgeomar.derero.ch It has an IC50 value of 2.8 µM for trypsin inhibition, making it the first cyanobacterial alkaloid to be identified as a serine protease inhibitor. researchgate.netgeomar.derero.ch This activity suggests a potential role for this compound in disrupting digestive processes in grazers, which could serve as a defense mechanism for the producing cyanobacterium. chimia.ch

Serine Protease Inhibition

The inhibitory action of this compound extends to the broader class of serine proteases. researchgate.netgeomar.derero.ch Serine proteases are a large family of enzymes with diverse physiological roles, and their inhibition can have significant biological consequences. The ability of this compound to inhibit these enzymes may be related to its observed algicidal properties, potentially through the disruption of essential serine proteases in competing phototrophic organisms. researchgate.net

Antiplasmodial Mechanisms

This compound has demonstrated potent and selective activity against the malaria parasite, Plasmodium falciparum, with a reported IC50 value of 194 nM. researchgate.netresearchgate.net While the precise mechanism of its antiplasmodial action is still under investigation, it is speculated to be linked to its algicidal activity. core.ac.uk One hypothesis suggests that this compound may target the apicoplast of Plasmodium. researchgate.net The apicoplast is a non-photosynthetic plastid found in many apicomplexan parasites, including Plasmodium, and is essential for various metabolic pathways vital for the parasite's survival. researchgate.net The structural and evolutionary connection between the apicoplast and the plastids of algae could explain why a compound with algicidal properties also exhibits antiplasmodial effects. Further research has also explored the potent antiplasmodial activity of this compound dimers. core.ac.ukscispace.com

Targeting Plasmodium falciparum (e.g., K1 strain)

This compound has demonstrated significant antiplasmodial activity, particularly against the chloroquine-resistant K1 strain of Plasmodium falciparum. researchgate.netscispace.comnih.govepfl.chnih.gov Studies have reported its half-maximal inhibitory concentration (IC50) against the K1 strain to be as low as 194 nM. researchgate.netepfl.ch This potent activity is coupled with high selectivity, showing weak cytotoxicity against rat myoblast L6 cells, resulting in a selectivity ratio of over 600. researchgate.netepfl.ch

The antiplasmodial efficacy of this compound has been further enhanced through chemical modification. Dimerization of this compound has produced compounds with even more potent activity. For instance, this compound dimers with long and flexible linkers have exhibited IC50 values below 100 nM against P. falciparum K1. scispace.comepfl.ch One of the most active dimers, featuring a (CH2)10 linker, displayed an IC50 of 14 nM. scispace.comepfl.ch However, this increased potency was associated with higher cytotoxicity, which also increased with the length of the linker. scispace.comepfl.ch Optimal selectivity was observed in dimers with five and six-atom linkers, with one such compound showing a selectivity of over 2500-fold. scispace.comepfl.ch

Derivatives of this compound have also been synthesized and evaluated. epfl.ch These derivatives, along with this compound itself, have shown potent and selective inhibition of P. falciparum in vitro with low cytotoxicity. epfl.ch In vivo studies using a Plasmodium berghei mouse model showed a 50% reduction in parasitemia for this compound. epfl.ch

Table 1: Antiplasmodial Activity of this compound and its Derivatives against P. falciparum K1

| Compound | IC50 (nM) against P. falciparum K1 | Cytotoxicity (CC50 in µM against L6 cells) | Selectivity Index (CC50/IC50) |

| This compound | 194 researchgate.netepfl.ch | >100 scispace.comepfl.ch | >600 researchgate.netepfl.ch |

| Dimer with (CH2)10 linker | 14 scispace.comepfl.ch | 5-60 scispace.comepfl.ch | Not specified |

| Dimer with 5-atom linker | 18 scispace.comepfl.ch | Not specified | >2500 scispace.comepfl.ch |

| Eudistomin N derivative 23 | 18-32 nih.gov | Not specified | 4783 nih.gov |

| Eudistomin N derivative 24 | 18-32 nih.gov | Not specified | 2443 nih.gov |

Proposed Mechanism via Apicoplast Disruption

The precise mechanism of this compound's antiplasmodial action is still under investigation, but it is speculated to be linked to its algicidal properties. core.ac.uk A key proposed target within the Plasmodium parasite is the apicoplast. researchgate.net The apicoplast is a non-photosynthetic plastid found in many apicomplexan parasites, including Plasmodium, and is essential for the parasite's survival. researchgate.netnih.gov This organelle is involved in crucial metabolic pathways such as the synthesis of fatty acids, isoprenoids, and heme. researchgate.netnih.gov The absence of the apicoplast in humans makes it an attractive target for antimalarial drugs. nih.gov The disruption of the apicoplast's functions would lead to the death of the parasite. While the direct interaction of this compound with the apicoplast has not been definitively proven, the compound's known effects on photosynthetic organisms support this hypothesis.

Algicidal and Phytotoxic Mechanisms

This compound exhibits potent algicidal and phytotoxic activity, selectively inhibiting the growth of photoautotrophic organisms. researchgate.netresearchgate.netnih.gov This activity is a key characteristic of the compound and is believed to be a primary mechanism of its ecological function and therapeutic potential.

Inhibition of Photosynthesis

The primary mechanism underlying this compound's algicidal and phytotoxic effects is the inhibition of photosynthesis. researchgate.netnih.govnih.gov This has been demonstrated in studies on various cyanobacteria and green algae. researchgate.netnih.gov The inhibition of photosynthesis appears to be a light-dependent process, where a decrease in photosynthetic activity precedes cell death. researchgate.netnih.gov This suggests that this compound directly interferes with the photosynthetic electron transport chain. researchgate.net

Chlorophyll-a fluorescence imaging has been a crucial tool in elucidating the phytotoxic mechanism of this compound. researchgate.netnih.gov This non-invasive technique allows for the real-time monitoring of photosynthetic performance in plants and algae. cas.cznih.govfrontiersin.org Studies using this method have shown that this compound causes a downregulation of photosynthesis, which is observable as a change in chlorophyll (B73375) fluorescence patterns. researchgate.net This decrease in photosynthetic efficiency is a direct indicator of the stress induced by the compound and confirms that the inhibition of photosynthesis is a primary event leading to cell death in susceptible phototrophic organisms. researchgate.netnih.gov

Antibacterial Mechanisms

While monomeric this compound shows weak or no antibacterial activity, its derivatives, particularly dimers, exhibit potent antibacterial properties. core.ac.uknih.gov The antibacterial mechanism of these compounds appears to be multifaceted, involving disruption of the cell membrane and potential interaction with DNA metabolism. core.ac.uknih.gov

The antimicrobial potency of this compound dimers varies with the length of the hydrophobic linker connecting the two monomeric units. core.ac.uknih.govebi.ac.uk Dimers with shorter linkers (eight or fewer carbon units) show relatively weak activity. core.ac.uk In contrast, dimers with longer linear linkers, such as NCD9 (C10 linker) and NCD10 (C12 linker), demonstrate strong activity, especially against Gram-positive bacteria. core.ac.uknih.govebi.ac.uk These compounds are as potent as the antiseptic chlorhexidine (B1668724) against strains like Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecium, and Streptococcus pneumoniae. core.ac.uk Their activity against Gram-negative bacteria such as Haemophilus influenzae, Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa is less pronounced. core.ac.uk

A key aspect of the antibacterial mechanism of this compound dimers is their rapid, concentration-dependent bactericidal effect, which is correlated with damage to the bacterial cell membrane. core.ac.uknih.gov This membrane damage is evidenced by the leakage of cellular components like ATP. core.ac.uknih.gov The positively charged nature of these cationic antimicrobial compounds likely facilitates their interaction with the negatively charged bacterial cell envelope, leading to membrane destabilization and subsequent cell death. marquette.edu

Furthermore, studies with E. coli reporter strains suggest that at least one of the potent dimers, NCD9, may have additional intracellular targets. core.ac.uknih.gov NCD9 was found to induce the DegP response pathway, which is involved in managing stress in the cell envelope, as well as the SOS response, which is a global response to DNA damage. core.ac.uknih.gov This indicates that while membrane disruption is a primary mode of action, these compounds may also interfere with DNA metabolism. core.ac.uknih.gov A hybrid molecule combining this compound and the fluoroquinolone antibiotic ciprofloxacin (B1669076) has also shown antibacterial activity against several Gram-negative bacteria. nih.govebi.ac.uk

Table 2: Antibacterial Activity of this compound Dimers

| Compound | Linker Length | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Proposed Mechanism(s) |

| NCD1-NCD8 | ≤ C8 | Weak core.ac.uk | Weak core.ac.uk | Not specified |

| NCD9 | C10 | Potent core.ac.uknih.gov | Less active core.ac.uk | Membrane damage (ATP leakage), Induction of DegP and SOS responses core.ac.uknih.gov |

| NCD10 | C12 | Potent core.ac.uknih.gov | Less active core.ac.uk | Membrane damage (ATP leakage) core.ac.uknih.gov |

Membrane Damage and ATP Leakage

The bactericidal effect of certain this compound derivatives is closely linked to their ability to compromise the integrity of the bacterial plasma membrane. nih.gov Studies on dimeric forms of this compound, particularly those with specific linker lengths like NCD9 (C10 linker) and NCD10 (C12 linker), have demonstrated a rapid, concentration-dependent killing effect on bacteria. nih.govactamicrobio.bg This effect correlates with significant damage to the cell membrane. nih.gov

A key method to quantify this membrane damage is by measuring the leakage of cellular adenosine (B11128) triphosphate (ATP). core.ac.ukresearchgate.net In experiments, short-term exposure of Staphylococcus aureus cultures to NCD9 and NCD10 at concentrations 16 times their Minimum Inhibitory Concentration (MIC) resulted in a substantial release of ATP, accounting for 30-40% of the total ATP released in positive controls treated with a membranolytic agent. core.ac.uk In contrast, at lower concentrations (4 times the MIC), the effect was minor. core.ac.uk This concentration-dependent ATP leakage suggests that interference with the plasma membrane is a primary mechanism for the bactericidal action of these this compound dimers. nih.govcore.ac.uk This mechanism of disrupting the plasma membrane is a known factor for the bactericidal effect of other polycationic antiseptics like chlorhexidine. core.ac.uk

| Compound | Organism | Concentration (vs. MIC) | ATP Leakage (% of Control) | Source |

| NCD9 | S. aureus | 16x | ~30-40% | core.ac.uk |

| NCD10 | S. aureus | 16x | ~30-40% | core.ac.uk |

| Chlorhexidine | S. aureus | 16x | Concentration-dependent | core.ac.uk |

| Ciprofloxacin | S. aureus | Not Applicable | No short-term effect | core.ac.uk |

Induction of Cellular Stress Pathways (e.g., DegP, SOS response)

Beyond direct membrane damage, this compound derivatives have been shown to trigger specific cellular stress response pathways in bacteria. core.ac.ukresearchgate.net In studies using Escherichia coli reporter strains, the this compound dimer NCD9 was found to induce the DegP response pathway. nih.govcore.ac.ukresearchgate.net The DegP protease is part of the σE-dependent extracytoplasmic stress response, which is activated by the accumulation of misfolded proteins in the periplasm, often a consequence of cell envelope stress. researchgate.net

In addition to the DegP response, NCD9 also activates the SOS response. nih.govcore.ac.ukresearchgate.net The SOS response is a conserved bacterial pathway induced by DNA damage, regulated by the LexA repressor and the RecA activator. frontiersin.orgplos.org The dual induction of both the DegP and SOS pathways suggests that these this compound compounds have a multifaceted mechanism of action, interacting with both the cell envelope and with DNA metabolism. nih.govcore.ac.ukresearchgate.net

Activity against Gram-Positive and Gram-Negative Bacteria

Dimeric derivatives of this compound exhibit potent antimicrobial activity, with their effectiveness and spectrum varying based on the length of the hydrophobic linker connecting the two monomeric units. nih.gov While monomeric this compound itself is largely inactive at tested concentrations, its dimerization leads to significant antibacterial properties. core.ac.uk

The most potent of these dimers, NCD9 and NCD10 (with C10 and C12 linkers, respectively), show strong activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govcore.ac.uk Their potency against these Gram-positive organisms is comparable to that of the antiseptic chlorhexidine. core.ac.uk

Their activity against Gram-negative bacteria such as Haemophilus influenzae, Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa is generally less pronounced. core.ac.uk However, the activity increases significantly in permeable and efflux-deficient strains of E. coli, indicating that the outer membrane and efflux pumps of Gram-negative bacteria may present barriers to the compounds' efficacy. core.ac.uk A hybrid molecule combining this compound with ciprofloxacin has also been shown to display antibacterial activity against several Gram-negative bacteria. ebi.ac.uknih.govacs.org

| Compound | Bacterial Type | Example Organisms | Potency | Source |

| NCD9 | Gram-Positive | S. aureus (including MRSA), Enterococcus faecium, Streptococcus pneumoniae | High (MICs 0.125–2 mg/l) | core.ac.uk |

| NCD10 | Gram-Positive | S. aureus (including MRSA), Enterococcus faecium, Streptococcus pneumoniae | High (MICs 0.125–0.5 mg/l) | core.ac.uk |

| NCD9 / NCD10 | Gram-Negative | H. influenzae, A. baumannii, E. coli, P. aeruginosa | Less Active | core.ac.uk |

| This compound-Ciprofloxacin Hybrid | Gram-Negative | E. coli | Active (MIC ≥0.7 µM) | ebi.ac.ukacs.org |

Antimycobacterial Activity

This compound and its synthetic derivatives have demonstrated potential as antimycobacterial agents. core.ac.uk Research has shown that these quaternary β-carbolinium alkaloids possess potent activity against Mycobacterium species. core.ac.uk One study noted that a this compound derivative showed weak activity against Mycobacterium tuberculosis. d-nb.info

Antiviral Activity

While direct studies on the antiviral activity of this compound are limited, compounds isolated from the Nostoc genus, from which this compound is derived, have shown notable antiviral properties. core.ac.uk For instance, nostoflan, an acidic polysaccharide from Nostoc flagelliforme, inhibits Herpes Simplex Virus 1 (HSV-1), HSV-2, and influenza A virus by preventing the virus from binding to the host cell. actamicrobio.bg Other compounds from cyanobacteria, such as calcium spirulan, have demonstrated selective inhibition against a range of viruses including HSV-1, HIV-1, and influenza A. actamicrobio.bg Although this compound itself has been primarily investigated for other bioactivities, its origin from a genus known for producing antiviral compounds suggests a potential area for future research. core.ac.ukbibliotekanauki.pl

Anticancer Mechanisms (in vitro cell line studies)

β-carboline alkaloids, the class of compounds to which this compound belongs, are recognized for their anticancer activities through various mechanisms. researchgate.net While specific in-depth studies on this compound's anticancer action are not widely detailed, the broader family of β-carbolines is known to exert cytotoxic effects against cancer cells. researchgate.net

General mechanisms for β-carboline anticancer activity include the inhibition of topoisomerase I and II and the kinesin spindle protein (KSP). researchgate.net Compounds from the Nostoc genus, such as cryptophycins, have potent anticancer activity and act as tubulin inhibitors. core.ac.uk The anticancer potential of many natural and synthetic compounds is often evaluated through their ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells. nih.govmdpi.com Extracts from cyanobacteria have been shown to induce selective apoptosis in acute myeloid leukemia (AML) cancer cell lines, highlighting the potential for compounds derived from these organisms, including this compound, in cancer research. mdpi.com

Ecological and Environmental Significance

Role as Allelochemical in Aquatic Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a key ecological interaction in aquatic environments. mdpi.comnih.gov Nostocarboline functions as a potent allelochemical, providing the producing cyanobacterium, Nostoc 78-12A, a competitive advantage. core.ac.ukmdpi.com The compound exhibits strong algicidal activity against both prokaryotic and eukaryotic photosynthetic organisms. core.ac.ukresearchgate.net

Research has shown that the concentration of this compound required to inhibit the producing strain, Nostoc 78-12A, is considerably higher than that needed to inhibit other cyanobacteria, which supports its role in allelopathy. mdpi.com The production of such secondary metabolites is a sophisticated chemical defense strategy evolved by cyanobacteria to cope with ecological pressures from competing organisms and grazers. core.ac.uk The release of these compounds into the environment can influence the growth and reproduction of other microorganisms. uzh.ch

Impact on Competing Phototrophs and Grazers

This compound displays potent and selective inhibition of photoautotrophic organisms. core.ac.uk It has been shown to inhibit the growth of the toxic bloom-forming cyanobacterium Microcystis aeruginosa PCC 7806, the non-toxic cyanobacterium Synechococcus, and the eukaryotic green alga Kirchneriella contorta at a concentration of 1 μM. chimia.ch The mode of action involves the inhibition of photosynthesis, which precedes cell death, establishing its phytotoxic properties. core.ac.uk The inhibition of photosynthetic electron transport involving photosystem II has been observed as a mechanism for other cyanobacterial allelochemicals. nih.gov

In addition to its effects on competing phototrophs, this compound also impacts grazers. It is a potent inhibitor of trypsin, a key digestive enzyme in many aquatic invertebrates. researchgate.net When cyanobacterial filaments containing such protease inhibitors are ingested by grazers, the inhibition of proteases can lead to a deficiency in essential amino acids. researchgate.net However, studies have shown that this compound exhibits very low toxicity to crustaceans like Daphnia magna. core.ac.uk

Inhibitory Activity of this compound on Competing Phototrophs

| Organism | Type | Minimum Inhibitory Concentration (MIC) [µM] | Reference |

|---|---|---|---|

| Microcystis aeruginosa PCC 7806 | Toxic Cyanobacterium | 1 | chimia.ch |

| Synechococcus | Non-toxic Cyanobacterium | 1 | chimia.ch |

| Kirchneriella contorta | Eukaryotic Green Alga | 1 | chimia.ch |

Biocontrol Potential for Harmful Algal Blooms

Harmful algal blooms (HABs), often caused by cyanobacteria like Microcystis aeruginosa, pose a significant threat to aquatic ecosystems and water quality. niassembly.gov.ukclarkson.edu The potent and selective algicidal properties of this compound make it a promising candidate for the biocontrol of these blooms. chimia.choceanographicmagazine.com

The ability of this compound to rapidly reduce the cell population of Microcystis aeruginosa highlights its potential as a natural algaecide. chimia.ch Its "all-natural" origin presents a potentially more environmentally friendly alternative to synthetic chemical controls, which can lead to secondary pollution. chimia.chmdpi.com The use of natural products for managing HABs is an active area of research, with the aim of finding effective and ecologically safe solutions. frontiersin.orgwhoi.edu

Environmental Distribution and Fate of this compound

This compound is a β-carboline alkaloid, a class of compounds that can be found in various environments. wikipedia.org The producing organism, Nostoc sp., is a freshwater cyanobacterium, suggesting that this compound is primarily introduced into aquatic systems. chimia.ch The persistence of such compounds can be influenced by factors like biodegradation, photodegradation, and adsorption to sediment. The half-life of other cyanotoxins, such as microcystins, can be relatively short in ambient waters due to biodegradation. researchgate.net Further research is needed to determine the specific environmental distribution, persistence, and potential for bioaccumulation of this compound.

Bioprospecting and Future Research Directions

Screening of Cyanobacterial Strains for Novel Nostocarboline Analogues

The quest for novel bioactive compounds has led researchers to explore diverse natural sources, with cyanobacteria emerging as a particularly fruitful phylum for drug discovery. researchgate.netresearchgate.netscilit.com These photosynthetic prokaryotes are known to produce a wide array of secondary metabolites with significant structural diversity and potent biological activities. scispace.comnih.gov Bioprospecting efforts are increasingly focused on screening various cyanobacterial strains, from both marine and freshwater environments, to identify new natural products. researchgate.netepa.gov

The discovery of this compound, a quaternary β-carboline alkaloid from the freshwater cyanobacterium Nostoc 78-12A, has spurred interest in finding novel analogues with enhanced or new biological activities. nih.govresearchgate.net Screening programs often involve the cultivation of diverse cyanobacterial isolates, followed by the extraction of metabolites and subsequent testing for various biological effects, such as antimicrobial, cytotoxic, or enzyme-inhibitory activities. scilit.comepa.gov For instance, extracts from different Nostoc species and other related genera are prime candidates for containing new this compound derivatives. nih.govfrontiersin.org

Precursor-directed biosynthesis is another promising strategy. By feeding the producing cyanobacterial strain, Nostoc 78-12A, with substituted tryptophan derivatives or other biosynthetic precursors like 6-Br-norharmane, researchers have successfully generated new this compound analogues bearing different substituents (e.g., Br, F, or methyl groups). researchgate.net This approach not only expands the chemical diversity of this compound derivatives but also provides insights into the flexibility of the biosynthetic enzymes involved. researchgate.net

Table 1: Examples of Cyanobacterial Genera Screened for Bioactive Compounds

| Genus | Environment | Notable Compound Classes | Reference |

|---|---|---|---|

| Nostoc | Freshwater, Terrestrial | Alkaloids, Peptides, Lipids | nih.gov |

| Anabaena | Freshwater | Alkaloids, Peptides | openbioinformaticsjournal.com |

| Oscillatoria | Marine, Freshwater | Peptides, Alkaloids, Macrolides | nih.gov |

| Fischerella | Terrestrial | Alkaloids, Peptides | nih.gov |

| Synechococcus | Marine, Freshwater | Peptides | epa.gov |

| Microcystis | Freshwater | Peptides, Alkaloids | chimia.ch |

Development of Natural Product Hybrids (e.g., this compound-Ciprofloxacin)

A cutting-edge strategy in drug discovery is the creation of natural product hybrids, which involves chemically linking two or more distinct pharmacophores to generate a new molecule with a potentially broader or novel spectrum of activity. chimia.chchimia.ch This approach has been successfully applied to this compound.

To expand its biological activity, a hybrid molecule combining this compound and ciprofloxacin (B1669076), a well-known synthetic fluoroquinolone antibiotic, was synthesized. chimia.chchimia.ch Ciprofloxacin functions by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication, and is particularly effective against a range of prokaryotic organisms. chimia.ch In contrast, this compound's primary activity is against photosynthetic organisms, with a presumed target within the photosynthetic apparatus. chimia.chepfl.ch

The resulting this compound-ciprofloxacin hybrid exhibits an unprecedentedly broad spectrum of activity. scispace.comchimia.ch It retains the potent algicidal properties of the this compound moiety while also displaying the antibacterial activity of ciprofloxacin against several Gram-negative bacteria. ebi.ac.uknih.gov This dual-action hybrid demonstrates the power of this strategy to merge distinct biological activities into a single chemical entity, opening avenues for developing novel agents that could potentially overcome drug resistance. chimia.ch

Table 2: Activity Profile of this compound-Ciprofloxacin Hybrid

| Compound/Hybrid | Primary Target/Mechanism | Organisms Inhibited | Reference |

|---|---|---|---|

| This compound | Photosynthesis Inhibition | Cyanobacteria, Green Algae | chimia.chacs.org |

| Ciprofloxacin | DNA Gyrase Inhibition | Gram-negative and Gram-positive Bacteria | chimia.ch |

| This compound-Ciprofloxacin Hybrid | Photosynthesis and DNA Gyrase Inhibition | Cyanobacteria, Green Algae, Gram-negative Bacteria | chimia.chebi.ac.uknih.gov |

Applications in Chemical Biology as Research Probes

High-quality chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. nih.govnih.gov These small molecules allow for the temporal and dose-dependent perturbation of protein function, providing insights into cellular pathways and validating potential drug targets. mdpi.com Natural products, with their inherent biological activity and structural complexity, are excellent starting points for the development of such probes. chimia.ch

This compound, with its potent and selective activities, is a valuable candidate for a chemical probe. chimia.ch Its ability to rapidly inhibit the growth of photosynthetic organisms makes it a useful tool for studying photosynthesis and its associated pathways in cyanobacteria and algae. epfl.chchimia.ch By using this compound, researchers can investigate the molecular mechanisms of algal blooms and potentially develop strategies for their control. chimia.ch

Furthermore, the development of derivatives and tagged versions of this compound could enable target identification studies through techniques like affinity chromatography or photo-affinity labeling. mdpi.com Elucidating the precise molecular target(s) of this compound would not only clarify its mechanism of action but also potentially uncover new proteins that are critical for photosynthesis or other cellular processes, thereby providing new targets for herbicide or algaecide development. chimia.ch

Computational and In Silico Approaches in Lead Compound Discovery

Computational methods, including molecular docking, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are increasingly integral to modern drug discovery. openbioinformaticsjournal.comresearchgate.net These in silico techniques accelerate the identification and optimization of lead compounds by predicting their binding affinity to specific targets and their pharmacokinetic properties. vensel.org

In the context of this compound, computational approaches can be applied in several ways. For instance, the β-carboline scaffold of this compound is a known pharmacophore that can be used for virtual screening of compound libraries to identify new derivatives with potential activity against various targets. researchgate.net Docking studies can be employed to model the interaction of this compound and its analogues with potential protein targets, such as acetylcholinesterase, butyrylcholinesterase, or parasitic enzymes, to guide the design of more potent and selective inhibitors. ebi.ac.ukresearchgate.net

Moreover, in silico ADMET prediction can help in the early-stage evaluation of novel this compound derivatives, prioritizing those with favorable drug-like properties for synthesis and further biological testing. researchgate.net This computational pre-screening saves time and resources by focusing efforts on the most promising candidates. openbioinformaticsjournal.com

Exploration of New Biological Activities and Targets

While this compound was initially isolated as a cholinesterase inhibitor, subsequent research has unveiled a range of other potent biological activities. researchgate.net A key area of future research is the continued exploration of new biological activities and the identification of the molecular targets responsible for these effects.

This compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, with some synthetic dimers showing IC50 values in the nanomolar range and high selectivity. chimia.chnih.govthieme-connect.com It has also been found to be active against other protozoan parasites like Trypanosoma and Leishmania. nih.govfrontiersin.org The exact mechanism of its antiprotozoal action is still under investigation but is thought to be distinct from its algicidal activity. core.ac.uk

The potent algicidal activity against both prokaryotic (cyanobacteria) and eukaryotic (green algae) photosynthetic organisms suggests that this compound could be a lead for developing environmentally friendly antifouling agents. acs.orgchimia.ch Further studies are needed to pinpoint its specific target within the photosynthetic machinery. The discovery that dimeric derivatives of this compound possess strong antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), opens up another exciting avenue for therapeutic development. thieme-connect.comcore.ac.uk

Table 3: Known and Potential Biological Activities of this compound and its Derivatives

| Activity | Target Organism/System | Potential Application | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Human Acetylcholinesterase/Butyrylcholinesterase | Neurodegenerative Diseases (e.g., Alzheimer's) | researchgate.netresearchgate.net |

| Antiplasmodial | Plasmodium falciparum | Malaria Treatment | chimia.chnih.gov |

| Antiprotozoal | Trypanosoma, Leishmania | Treatment of Neglected Tropical Diseases | nih.govthieme-connect.com |

| Algicidal/Antifouling | Cyanobacteria, Green Algae | Control of Harmful Algal Blooms, Antifouling Coatings | acs.orgchimia.ch |

| Antibacterial | Gram-positive bacteria (including MRSA) | Novel Antibiotics | thieme-connect.comcore.ac.uk |

Integration of Multi-omics Approaches for Deeper Understanding of Biosynthesis and Function

To gain a holistic understanding of this compound's biosynthesis and its ecological function, the integration of multi-omics approaches is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological system.

Genomic analysis of Nostoc 78-12A can identify the biosynthetic gene cluster (BGC) responsible for this compound production. The identification of genes encoding enzymes like halogenases, methyltransferases, and the core scaffold-forming enzymes will provide a roadmap for understanding its biosynthesis. researchgate.net Transcriptomics (RNA-seq) can then reveal how the expression of these genes is regulated under different environmental conditions, offering clues about the ecological triggers for this compound production.

Proteomics can identify the actual proteins expressed from the BGC and can also be used in a broader sense to understand the cellular response to this compound treatment, helping to elucidate its mode of action by identifying proteins and pathways that are affected. mdpi.com Metabolomics, the large-scale study of small molecules, can track the production of this compound and related intermediates, as well as the broader metabolic changes that occur in the producing organism or in target organisms upon exposure.

By integrating these layers of biological information, researchers can fully map the biosynthetic pathway, understand its regulation and ecological role, and potentially use this knowledge for metabolic engineering to produce novel, even more potent this compound analogues.

Q & A

Q. Methodological Insight :

- Enzyme Inhibition Assays : AChE and trypsin inhibition were quantified via colorimetric methods (e.g., Ellman’s assay) using substrate analogs like acetylthiocholine .

- Antiplasmodial Screening : In vitro testing against P. falciparum K1 strain used sybrGreen-based fluorescence to measure parasite growth inhibition .

How is this compound synthesized, and what are the key steps in its chemical preparation?

This compound is synthesized from norharmane through a two-step process:

Chlorination : Treatment with NaOCl in ethanol at 0°C introduces a chlorine atom at the C-6 position.

Methylation : Reaction with methyl iodide in isopropanol under reflux conditions yields the quaternary ammonium structure .

Q. Methodological Insight :

- Purity Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying intermediate and final product purity .

- Scalability : The synthesis is optimized for high yields (75–95%) to support large-scale antimalarial studies .

What experimental models are commonly used to assess this compound’s enzyme inhibitory activity?

- Cholinesterase Inhibition : Recombinant human AChE and butyrylcholinesterase (BChE) are used to measure IC₅₀ values, with cross-validation in in vivo models like Thamnocephalus platyurus (crustacean toxicity assays) .

- Trypsin Inhibition : Fluorescent substrate-based assays (e.g., Boc-Gln-Ala-Arg-AMC) quantify enzyme activity inhibition kinetics .

Q. Methodological Insight :

- Selectivity Testing : Parallel assays against non-target enzymes (e.g., bacterial proteases) confirm target specificity .

How does dimerization of this compound influence its antiplasmodial potency and selectivity?

Dimerization via symmetric linkers enhances antiplasmodial activity by 10–100×. For example:

- Dimer 7 (C12 alkyl linker): IC₅₀ = 18 nM against P. falciparum with >2,500-fold selectivity over rat L6 cells .

- Meta-Substituted Aryl Linkers : Dimer 5 (meta-aryl) showed 100× higher activity against Leishmania donovani than para-substituted analogs, indicating spatial orientation impacts target binding .

Q. Methodological Insight :

- Linker Optimization : Systematic variation of linker length (C2–C12) and rigidity (alkenyl, alkynyl, aryl) identifies optimal pharmacophores .

- Cytotoxicity Screening : Selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ parasite) are calculated using L6 myoblast or CHO cell viability assays .

What methodological approaches are used to resolve contradictions in this compound’s activity across different parasite strains?

Discrepancies in activity (e.g., weak anti-Trypanosoma brucei vs. potent antiplasmodial effects) are addressed through:

- Mechanistic Profiling : ATP leakage assays (e.g., in S. aureus) confirm membrane disruption as a bactericidal mechanism for dimers, while Plasmodium-specific activity may involve apicoplast-targeting .

- Genetic Knockout Models : Plasmodium strains with apicoplast dysfunction are used to validate target localization .

Q. Methodological Insight :

- Data Normalization : Activity data are standardized using reference drugs (e.g., chlorhexidine for membrane disruption, ciprofloxacin for DNA-targeting) .

What strategies are employed to optimize the selectivity of this compound derivatives toward Plasmodium over mammalian cells?

- Bis-Cationic Design : Dimerization increases positive charge density, enhancing binding to negatively charged Plasmodium membranes while minimizing mammalian cell uptake .

- Linker Engineering : Flexible C10–C12 alkyl linkers in dimers NCD9 and NCD10 improve anti-MRSA activity (MIC = 0.125–0.5 mg/L) with low cytotoxicity (CHO cell IC₅₀ > 100 µM) .

Q. Methodological Insight :

- Computational Modeling : Molecular docking predicts interactions with Plasmodium membrane proteins (e.g., apical membrane antigen 1) .

- In Vivo Validation : Murine P. berghei models assess efficacy and toxicity thresholds for lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.